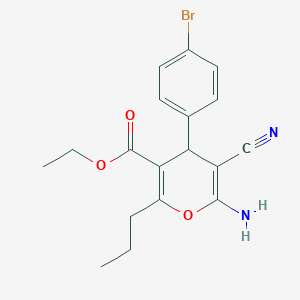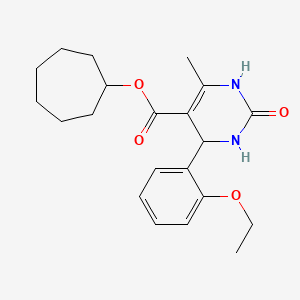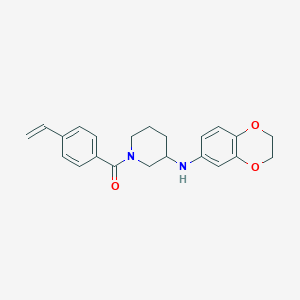
N,N'-bis(2-iodophenyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2-iodophenyl)terephthalamide, commonly known as BIPT, is a chemical compound that belongs to the family of terephthalic acid derivatives. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of imaging and cancer therapy. BIPT is a highly promising molecule due to its unique properties that make it an excellent candidate for the development of new diagnostic and therapeutic agents.
Mechanism of Action
The mechanism of action of BIPT is not fully understood, but it is believed to involve the interaction of BIPT with specific biomolecules in the body. BIPT has been shown to bind to proteins such as albumin, which is thought to play a role in the transport of BIPT to target tissues. Once BIPT reaches its target tissue, it is believed to interact with specific biomolecules, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
BIPT has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BIPT is capable of inhibiting the growth of cancer cells, suggesting that it may have potential as a cancer therapeutic agent. BIPT has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIPT is its excellent fluorescent properties, which make it an excellent candidate for imaging studies. BIPT is also relatively easy to synthesize, and the yield of the final product is generally high. However, one of the main limitations of BIPT is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of BIPT. One potential direction is the development of new imaging agents based on BIPT. These agents could be used to visualize a range of biological processes and could have applications in both basic research and clinical settings. Another potential direction is the development of BIPT-based cancer therapeutics. Further studies are needed to fully understand the mechanism of action of BIPT and to determine its potential as a cancer therapeutic agent.
Synthesis Methods
The synthesis of BIPT is a multi-step process that involves the reaction of terephthalic acid with iodine and phenylboronic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of BIPT obtained through this method is generally high, and the purity of the final product is also excellent.
Scientific Research Applications
BIPT has been extensively studied for its potential applications in scientific research. One of the most promising applications of BIPT is in the field of imaging. BIPT has been shown to have excellent fluorescent properties, which make it an excellent candidate for the development of new imaging agents. BIPT-based imaging agents have been used to visualize various biological processes, such as protein-protein interactions, enzyme activity, and gene expression.
properties
IUPAC Name |
1-N,4-N-bis(2-iodophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-5-1-3-7-17(15)23-19(25)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJORVSYHLESDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)



methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)